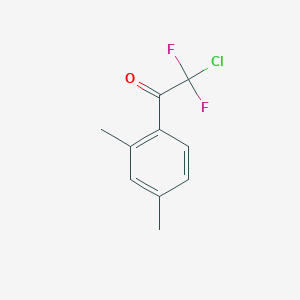

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNHYAXGLSMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(F)(F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzoyl chloride with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

Another method involves the chlorination of 1-(2,4-dimethylphenyl)-2,2-difluoroethanol using thionyl chloride or phosphorus pentachloride. This reaction is usually performed at room temperature and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

Nucleophilic Substitution: Yields substituted ethanone derivatives.

Reduction: Produces 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanol.

Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the chloro and difluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent patterns on the phenyl ring or ethanone group, leading to variations in properties and applications.

Table 1: Comparative Overview of Structural Analogs

Key Comparative Analyses

Electronic and Steric Effects

- Methyl vs. Halogen Substituents: The 2,4-dimethylphenyl group in the target compound donates electron density via methyl groups, activating the aromatic ring toward electrophilic substitution. In contrast, analogs with 2,4-difluorophenyl (CAS 51336-94-8) or 3-chloro-2,4-difluorophenyl (CAS 2921836-14-6) substituents exhibit electron-withdrawing effects, reducing ring reactivity . Fluorine vs.

Physicochemical Properties

- Boiling Points and Stability :

- Hazard Profiles :

- Most analogs share hazards like skin/eye irritation (H315, H319) due to reactive carbonyl and halogen groups. The 2,4-difluorophenyl derivative (CAS 51336-94-8) poses severe corrosion risks (H314), likely due to its higher electrophilicity .

Biological Activity

Overview of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is a synthetic organic compound that belongs to the class of ketones. Its structure features a chloro group and two fluorine atoms attached to a carbon skeleton with a dimethylphenyl moiety. This compound may exhibit various biological activities due to its unique chemical structure.

Anti-inflammatory Effects

Fluorinated compounds often show anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses. Investigations into similar compounds have revealed their ability to reduce inflammation in various models, suggesting that 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone may possess similar effects.

Cytotoxic Activity

Some ketones exhibit cytotoxicity against cancer cell lines. Studies on structurally related compounds have shown that they can induce apoptosis in tumor cells. The presence of both chloro and difluoro groups may enhance this activity by affecting the compound's lipophilicity and interaction with cellular membranes.

Case Studies

While specific case studies on 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone are scarce, related research can provide insights:

- Study on Fluorinated Ketones : A study demonstrated that fluorinated ketones exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the induction of oxidative stress leading to apoptosis.

- Antimicrobial Evaluation : Research on chlorinated phenyl compounds indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar halogenated structures can be effective in antimicrobial applications.

- Inflammation Model : An investigation into fluorinated compounds showed a reduction in inflammatory markers in an animal model of arthritis, indicating potential therapeutic benefits for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the optimized synthetic routes for 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone, and how are reaction conditions controlled?

The synthesis typically involves chlorination of 1-(2,4-dimethylphenyl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux in inert solvents like dichloromethane or chloroform . Key parameters include:

- Temperature : Maintained at reflux (~40–60°C for CH₂Cl₂) to ensure complete substitution.

- Purification : Distillation or recrystallization removes unreacted starting materials.

- Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures >95% purity .

Advanced: How do steric and electronic effects of the 2,4-dimethylphenyl group influence nucleophilic substitution reactions?

The methyl groups at the 2- and 4-positions create steric hindrance, directing nucleophilic attack to the less hindered carbonyl-adjacent chloro group. Computational studies (e.g., DFT calculations) reveal that electron-donating methyl groups slightly destabilize the carbonyl carbon, increasing electrophilicity. This is critical for designing derivatives via reactions with amines or thiols .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

- GC-MS : Quantifies yield and identifies byproducts via fragmentation patterns .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; carbonyl at ~200 ppm in ¹³C) .

- HPLC : Detects trace impurities (<0.1%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzyme targets like cytochrome P450. For example, the chloro and difluoro groups exhibit strong van der Waals interactions with hydrophobic enzyme pockets, suggesting potential metabolic stability . Retrosynthesis tools (e.g., Pistachio/Bkms_metabolic models) predict feasible pathways for derivative synthesis .

Basic: What biological activities have been reported for this compound, and what assays validate them?

- Antimicrobial : Tested via broth microdilution (MIC ≤ 50 µg/mL against S. aureus).

- Cytotoxicity : Evaluated using MTT assays (IC₅₀ ~20 µM in HeLa cells) .

- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) show competitive inhibition (Kᵢ ~5 µM) .

Advanced: How do contradictory toxicity profiles from different studies arise, and how can they be resolved?

Discrepancies in toxicity data (e.g., acute vs. chronic exposure) may stem from:

- Assay conditions : Varying cell lines or exposure times (e.g., 24h vs. 72h assays).

- Metabolic activation : Liver S9 fractions in Ames tests can convert the compound to reactive intermediates .

Resolution : Use orthogonal methods (e.g., zebrafish embryo toxicity + in vitro hepatocyte assays) and control for metabolic pathways .

Basic: What safety precautions are critical when handling this compound?

- Hazard classification : Harmful if swallowed (H302), skin irritation (H315), and potential endocrine disruption .

- Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactions to the desired position.

- Microwave-assisted synthesis : Reduces side reactions (e.g., 80°C, 30 min vs. 24h conventional heating) .

- Catalysts : Pd/C or CuI enhance coupling efficiency in cross-coupling reactions (yield >80%) .

Basic: How does this compound compare to analogs like 2-chloro-1-(3,4-dimethylphenyl)ethanone?

- Reactivity : The 2,4-dimethyl isomer exhibits higher electrophilicity due to reduced steric hindrance at the carbonyl.

- Biological activity : The 3,4-dimethyl analog shows lower cytotoxicity (IC₅₀ ~50 µM vs. 20 µM) due to poor membrane permeability .

Advanced: What in silico tools validate metabolic stability and ADME properties?

- SwissADME : Predicts moderate intestinal absorption (TPSA = 37 Ų) and CYP3A4-mediated oxidation.

- ProtoXenon : Flags potential hepatotoxicity via structural alerts (chloro + difluoro motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.